molecular formula C19H23N5O2 B2926340 9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847368-05-2

9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2926340
CAS No.: 847368-05-2
M. Wt: 353.426
InChI Key: VRVXVLAHKMXGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic xanthine derivative of significant interest in pharmacological research, particularly for investigating adenosine receptor signaling. This compound is structurally characterized by a tetrahydropyrimidopurine-dione core substituted with a 3,4-dimethylphenyl group, a modification designed to enhance its affinity and selectivity for adenosine receptor subtypes. Its primary research value lies in its function as a potent antagonist of the adenosine A2A receptor , a key GPCR that modulates neurotransmitter release and is implicated in a wide range of neurological functions and disorders. By selectively blocking the A2A receptor, this compound serves as a crucial pharmacological tool for in vitro and in vivo studies aimed at understanding the role of adenosine in pathways related to neuroprotection, inflammation, and sleep-wake regulation. Researchers utilize it to probe the therapeutic potential of A2A receptor blockade in models of Parkinson's disease, where it can counteract the inhibitory effects of adenosine on dopaminergic transmission. Furthermore, its application extends to the study of cardiovascular function and immune response, given the widespread expression of A2A receptors. The compound enables the dissection of complex purinergic signaling cascades, providing insights that are foundational for the development of novel therapeutic agents targeting adenosine-related pathologies.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-11-9-23(14-7-6-12(2)13(3)8-14)18-20-16-15(24(18)10-11)17(25)22(5)19(26)21(16)4/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVXVLAHKMXGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of fully saturated compounds.

Scientific Research Applications

9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells. Additionally, it may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., 3,4-dichlorobenzyl in 21g) enhance MAO-B inhibition potency due to increased electrophilicity . Polar groups (e.g., dihydroxyphenethyl in 20a) reduce logP values but improve solubility and adenosine receptor binding .

Pharmacological Activity and Selectivity

MAO-B Inhibition

  • Compound 21g (3,4-dichlorobenzyl) exhibits nanomolar MAO-B inhibition (IC50: 0.0629 μM) with >100-fold selectivity over MAO-A .
  • Compound 20a (3,4-dihydroxyphenethyl) shows weaker MAO-B inhibition (IC50 ~1–10 μM) but stronger adenosine A2A receptor antagonism (Ki: 0.2 μM) .
  • Target Compound: The 3,4-dimethylphenyl group may reduce MAO-B affinity compared to halogenated analogs but could favor other targets (e.g., adenosine or dopamine receptors) .

Adenosine Receptor Modulation

  • Compound 20a binds to A1/A2A receptors (Ki: 0.2–0.5 μM), while compound 21g lacks adenosine receptor activity .
  • The target compound’s bulky dimethylphenyl group may sterically hinder adenosine receptor binding, though this requires experimental validation.

Dual-Target Potential

  • 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione () acts as a dual MAO-B/adenosine receptor ligand, demonstrating the feasibility of multitarget engagement in this scaffold .

Physicochemical Properties

Property Target Compound 21g 20a
Melting Point (°C) Not reported 206–208 232–235
logP (Predicted) ~3.5 (dimethylphenyl) ~4.1 (dichlorobenzyl) ~1.8 (dihydroxyphenethyl)
UV λmax (nm) ~300 (estimated) 302 300
Solubility Low (lipophilic) Moderate High (polar groups)

Insights :

  • The target compound’s higher logP compared to 20a suggests better membrane permeability but lower aqueous solubility.
  • Halogenated analogs (e.g., 21g) balance moderate solubility with potent enzyme inhibition.

Biological Activity

The compound 9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the pyrimidine and purine derivatives family. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound's IUPAC name indicates a complex molecular structure combining both pyrimidine and purine elements. The presence of the 3,4-dimethylphenyl group and the trimethyl substituents are expected to influence its biological properties significantly.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit various biological activities including:

  • Antiproliferative effects against cancer cell lines.
  • Enzyme inhibition , particularly in relation to acetylcholinesterase (AChE) and purinergic receptors.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of pyrimidine and purine derivatives. For instance:

  • A study evaluated several derivatives for their cytotoxic effects on various cancer cell lines. Compounds with similar structures demonstrated significant growth inhibition with IC50 values in the low micromolar range. For instance:
    • A related compound showed an IC50 of 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1) and 0.98 µM against HeLa cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound ACFPAC-10.79
Compound BHeLa0.98
Compound CHFF-1 (normal)>100

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes:

  • Acetylcholinesterase (AChE) : Similar derivatives have been studied for their ability to inhibit AChE activity. For example, a closely related methylxanthine derivative exhibited an IC50 value of 0.089 µM against AChE .

The mechanism by which these compounds exert their biological effects often involves:

  • Induction of apoptosis in cancer cells.
  • Interaction with specific receptors such as P2X7 purinergic receptors, which are implicated in neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally related to This compound :

  • Study on Cancer Cell Lines : A series of pyrimidine derivatives were synthesized and tested for antiproliferative activity against various tumor cell lines. The results indicated that structural modifications could enhance cytotoxicity while minimizing effects on normal cells.
  • Neurodegenerative Disease Models : Research into the inhibition of P2X7 receptors has shown that certain derivatives could potentially mitigate neurodegenerative processes by modulating purinergic signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.